REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1.[C:13](=[O:14])([O-:15])[O-:16].[CH2:9]([C:10]#[CH:11])[Br:12].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[K+:17].[K+:18].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[Br:1][c:2]1[c:3]([O:8][CH2:11][C:10]#[CH:9])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Name
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|
Type
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product
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Smiles
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C#CCOc1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |